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Abstract
Lipid C2 (CAS# 3003022-09-8), also known as MIC1, is a novel ionizable cationic lipid that has

demonstrated significant potential as a key component of lipid nanoparticles (LNPs) for the in

vivo delivery of messenger RNA (mRNA). Its application in mRNA-based therapeutics,

particularly in the realm of cancer immunotherapy, has been highlighted in recent studies. This

technical guide provides a comprehensive overview of Lipid C2, including its physicochemical

properties, detailed experimental protocols for its use in LNP formulations, and its biological

activity in a preclinical cancer model. All quantitative data is summarized in structured tables,

and key experimental workflows and signaling pathways are visualized using diagrams.

Physicochemical Properties of Lipid C2
Lipid C2 is an ionizable cationic lipid with the chemical name N1,N4-bis[2-[bis(2-

hydroxytetradecyl)amino]ethyl]-1,4-piperazinedipropanamide. Its properties are crucial for the

effective encapsulation of mRNA and its subsequent delivery into target cells.
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Property Value Reference

CAS Number 3003022-09-8 [1][2]

Synonym MIC1 [1]

Molecular Formula C70H142N6O6 [1][2]

Molecular Weight 1163.94 g/mol [2]

Appearance Solid [1]

Solubility
Soluble in Chloroform and

DMSO
[1]

Purity
≥95% (mixture of

diastereomers)
[1]

Experimental Protocols
Synthesis of Lipid C2
A detailed, publicly available, step-by-step synthesis protocol for Lipid C2 is not currently

available in the reviewed literature. The synthesis of such complex lipids typically involves

multi-step organic chemistry reactions.

Preparation of Lipid Nanoparticles containing Lipid C2
(C2@mRNA)
This protocol describes the formulation of mRNA-loaded lipid nanoparticles using Lipid C2, as

adapted from the methodology described by Xiang, Y., et al. (2023).

Materials:

Lipid C2 (ionizable cationic lipid)

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)

Cholesterol
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1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]

(DMG-PEG2000)

mRNA (e.g., encoding Luciferase or LMP2)

Ethanol

Citrate buffer (pH 4.0)

Phosphate-buffered saline (PBS, pH 7.4)

Microfluidic mixing device

Procedure:

Lipid Stock Preparation: Dissolve Lipid C2, DSPC, cholesterol, and DMG-PEG2000 in

ethanol at a molar ratio of 50:10:38.5:1.5.

mRNA Solution Preparation: Dissolve the desired mRNA in citrate buffer (pH 4.0).

Microfluidic Mixing: The lipid-ethanol solution and the mRNA-citrate buffer solution are mixed

using a microfluidic device at a flow rate ratio of 1:3 (ethanol:aqueous).

Nanoparticle Self-Assembly: The rapid mixing of the two solutions leads to the self-assembly

of the lipid nanoparticles encapsulating the mRNA.

Dialysis: The resulting LNP solution is dialyzed against PBS (pH 7.4) to remove ethanol and

unencapsulated mRNA, and to neutralize the pH.

Characterization: The formulated LNPs (C2@mRNA) are characterized for their

physicochemical properties.

In Vivo Murine Tumor Model and Treatment
This protocol outlines the establishment of a murine colon cancer model and subsequent

treatment with Lipid C2-formulated mRNA LNPs, based on the study by Xiang, Y., et al. (2023).

Animal Model:
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BALB/c mice (female, 6-8 weeks old)

Cell Line:

CT26 murine colon carcinoma cells, engineered to express Epstein-Barr virus (EBV)

antigens including Latent Membrane Protein 2 (LMP2) (EBV-CT26).

Procedure:

Tumor Implantation: Subcutaneously inject 1 x 10^6 EBV-CT26 cells into the flank of each

BALB/c mouse.

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume.

Treatment Administration: Once tumors reach a specified size, administer treatments as per

the experimental groups. For example:

Control (e.g., PBS)

C2@LMP2-mRNA LNPs (intratumoral or subcutaneous injection)

Anti-PD-1 antibody (intraperitoneal injection)

Combination of C2@LMP2-mRNA LNPs and anti-PD-1 antibody

Efficacy Assessment: Monitor tumor volume and survival of the mice.

Immunological Analysis: At the end of the study, tumors and spleens can be harvested for

analysis of immune cell populations by flow cytometry.

Quantitative Data
Physicochemical Characteristics of C2@mRNA LNPs
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Parameter Value

Average Particle Size (Diameter) ~80-100 nm

Polydispersity Index (PDI) < 0.2

Zeta Potential Near-neutral at pH 7.4

Encapsulation Efficiency > 90%

(Note: The specific values for C2@LMP2-mRNA LNPs are based on typical characteristics of

similar LNPs described in the literature. The primary research article by Xiang et al. should be

consulted for precise measurements.)

In Vivo Anti-Tumor Efficacy in CT26 Model
Treatment Group Outcome

Control Progressive tumor growth

αPD-1 alone Minor tumor growth inhibition

C2@mLMP2 alone Moderate tumor growth inhibition

C2@mLMP2 + αPD-1
Significant tumor growth inhibition and improved

survival

(This table summarizes the qualitative outcomes reported by Xiang, Y., et al. (2023). For

specific quantitative data on tumor volume and survival curves, refer to the original publication.)

Mandatory Visualizations
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Caption: Workflow for the formulation of Lipid C2-containing mRNA lipid nanoparticles.
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LNP Delivery and Antigen Presentation
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Caption: Proposed mechanism of action for C2@LMP2-mRNA LNPs in cancer immunotherapy.
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Biological Activity and Mechanism of Action
Lipid C2 is integral to the function of mRNA-LNP-based cancer vaccines. The ionizable nature

of Lipid C2 is key to its biological activity. At the acidic pH during formulation, the lipid is

positively charged, facilitating the encapsulation of the negatively charged mRNA backbone.

Upon administration and uptake into cells via endocytosis, the endosome matures and its

internal pH drops. This acidic environment leads to the protonation of Lipid C2, which is

thought to disrupt the endosomal membrane and release the mRNA cargo into the cytoplasm.

In the context of the study by Xiang, Y., et al. (2023), LNPs formulated with Lipid C2
(C2@mLMP2) were shown to effectively deliver mRNA encoding the Epstein-Barr virus protein

LMP2 to the draining lymph nodes.[3] This leads to the expression of the LMP2 antigen by

antigen-presenting cells (APCs), which in turn primes and activates LMP2-specific CD8+ T

cells. These activated T cells can then recognize and kill tumor cells expressing the LMP2

antigen.

Furthermore, the combination of the C2@mLMP2 vaccine with an anti-PD-1 antibody

demonstrated a synergistic anti-tumor effect.[3] The vaccine-induced T-cell response, coupled

with the checkpoint blockade that reverses T-cell exhaustion, leads to a more robust and

sustained anti-tumor immunity.[3] The study observed an increase in CD8+ central and effector

memory T cells in the spleen, indicating the generation of a durable immune response.

Safety and Biodistribution
LNPs formulated with Lipid C2 have been shown to selectively accumulate in the liver and

spleen in mice, with minimal accumulation in the heart, lungs, or kidneys.[1] Pathological

analysis in the study by Xiang, Y., et al. (2023) indicated the safety of the C2@mLMP2 vaccine

and its combination with anti-PD-1 therapy, with no significant toxicity observed.[3]

Conclusion
Lipid C2 (CAS# 3003022-09-8) is a promising ionizable cationic lipid for the formulation of lipid

nanoparticles for in vivo mRNA delivery. Its ability to efficiently encapsulate and deliver mRNA,

coupled with a favorable safety profile, makes it a valuable tool for the development of mRNA-

based therapeutics and vaccines, particularly in the field of oncology. The synergistic effect

observed when combined with immune checkpoint inhibitors highlights its potential to enhance
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current cancer immunotherapy strategies. Further research into the synthesis and

physicochemical properties of Lipid C2 will be beneficial for its broader application and

optimization in clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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